molecular formula C16H13Cl2N3O2S B2601768 (E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide CAS No. 391867-89-3

(E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide

Cat. No.: B2601768
CAS No.: 391867-89-3
M. Wt: 382.26
InChI Key: OBLXYKXKZPOOBL-CAPFRKAQSA-N
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Description

(E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, a benzo[d]thiazolylidene moiety, and an acetohydrazide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide typically involves a multi-step reaction sequence. One common synthetic route includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Synthesis of the Benzo[d]thiazole Intermediate: 3-methylbenzo[d]thiazole is synthesized through the cyclization of 2-aminothiophenol with acetic anhydride.

    Condensation Reaction: The final step involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid with 3-methylbenzo[d]thiazole-2-carbaldehyde in the presence of hydrazine hydrate to yield (E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-dichlorophenoxy)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide: shares structural similarities with other compounds such as:

Uniqueness

    Structural Uniqueness: The combination of dichlorophenoxy and benzo[d]thiazolylidene moieties in a single molecule imparts unique chemical properties.

    Functional Uniqueness: The compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c1-21-12-4-2-3-5-14(12)24-16(21)20-19-15(22)9-23-13-7-6-10(17)8-11(13)18/h2-8H,9H2,1H3,(H,19,22)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXYKXKZPOOBL-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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